N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is a chemical compound that features a tert-butyl group, a pyridine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and bases such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring and the dioxaborolane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyridine ring can engage in coordination chemistry. These interactions can influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the pyridine ring and acetamide moiety.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Contains a dioxaborolane moiety but differs in the core structure.
Uniqueness
N-tert-Butyl-2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide is unique due to its combination of functional groups, which allows for diverse reactivity and applications. The presence of the tert-butyl group, pyridine ring, and dioxaborolane moiety provides a versatile platform for chemical modifications and interactions .
Properties
IUPAC Name |
N-tert-butyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O3/c1-15(2,3)20-14(21)10-13-9-8-12(11-19-13)18-22-16(4,5)17(6,7)23-18/h8-9,11H,10H2,1-7H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJFFQMNZVMID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.